molecular formula C8H15N3O B13524894 2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethan-1-amine

2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethan-1-amine

Cat. No.: B13524894
M. Wt: 169.22 g/mol
InChI Key: DTUYQPWFGMQGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine (CAS 1486346-40-0) is a high-purity chemical compound supplied for research and development purposes. This amine-functionalized pyrazole derivative, with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol, serves as a versatile building block in organic synthesis and medicinal chemistry . The 1,3,5-trimethylpyrazole moiety is a privileged structure in drug discovery, known for its ability to improve pharmacokinetic properties. The ether-linked ethanamine chain provides a flexible spacer and a handle for further functionalization, making this compound particularly valuable for constructing more complex molecules. Researchers utilize this compound as a key synthetic intermediate in the development of novel therapeutic agents. Patents indicate that similar bifunctional compounds containing heterocyclic systems like pyrazoles have shown potential in various therapeutic areas, including as antineoplastic agents . As a specialist supplier, we provide this compound to support early-stage discovery research. It is offered as a solid and requires cold-chain transportation to ensure stability . This product is intended for research use only by qualified laboratory personnel. It is strictly not for diagnostic or therapeutic use in humans or animals. The buyer is solely responsible for confirming the product's identity and purity for their specific application.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)oxyethanamine

InChI

InChI=1S/C8H15N3O/c1-6-8(12-5-4-9)7(2)11(3)10-6/h4-5,9H2,1-3H3

InChI Key

DTUYQPWFGMQGBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)OCCN

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring with methyl substitutions at positions 1, 3, and 5 can be synthesized via classical cyclization reactions involving hydrazines and β-dicarbonyl compounds:

  • Hydrazine-based cyclization:
    Reacting acetylacetone derivatives with methylhydrazines under acidic or basic conditions yields methyl-substituted pyrazoles.
    Reaction example:
    $$
    \text{Methylhydrazine} + \text{Acetylacetone} \rightarrow \text{1,3,5-Trimethylpyrazole}
    $$

  • Alternative route:
    Direct methylation of pre-formed pyrazoles using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Functionalization at the 4-Position

The key step involves introducing a hydroxyl group at the 4-position of the pyrazole ring:

  • Electrophilic substitution:
    Nitration or halogenation at the 4-position followed by nucleophilic substitution with hydroxide or related nucleophiles.

  • Direct hydroxylation:
    Using oxidative conditions, such as hydrogen peroxide in the presence of catalysts, to selectively hydroxylate the 4-position.

Formation of the Ether Linkage

The ether bond connecting the pyrazole to the ethanamine chain is typically formed via nucleophilic substitution:

  • SN2 reaction:
    Reacting the 4-hydroxylated pyrazole derivative with ethylene halides (e.g., ethylene bromide or chloride) in the presence of a base like potassium carbonate to generate the ether linkage.

  • Activation of the hydroxyl group:
    Converting the hydroxyl into a better leaving group (e.g., mesylate or tosylate) before nucleophilic substitution with ethanamine.

Introduction of the Ethanamine Side Chain

The ethanamine moiety can be introduced through:

  • Nucleophilic substitution:
    Using aminoethyl halides (e.g., 2-bromoethylamine) reacting with the activated pyrazole derivative.

  • Reductive amination:
    Reacting aldehyde or ketone derivatives with ammonia or primary amines, followed by reduction to form the ethanamine group.

Representative Reaction Scheme

Step 1: Synthesis of 1,3,5-Trimethylpyrazole
Hydrazine derivatives + β-dicarbonyl compounds → 1,3,5-Trimethylpyrazole

Step 2: Hydroxylation at the 4-position
Pyrazole + oxidizing agents (e.g., H2O2) → 4-Hydroxy-1,3,5-trimethylpyrazole

Step 3: Ether formation
4-Hydroxy-1,3,5-trimethylpyrazole + ethylene halide + base → 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine precursor

Step 4: Attachment of ethanamine
Reaction with ethylene halide derivatives or via reductive amination → Final compound

Data Tables Summarizing Preparation Methods

Method Reagents Reaction Type Conditions Yield References
Hydrazine cyclization Hydrazine hydrate + β-dicarbonyl Cyclization Reflux, acidic Moderate ,
Methylation Methyl iodide + K2CO3 Alkylation Room temperature High
Hydroxylation H2O2 + catalyst Oxidation Room temperature Variable
Ether formation Ethylene halide + K2CO3 SN2 substitution Reflux Good
Ethanamine attachment Ethylene halide derivatives Nucleophilic substitution Reflux Variable

Recent Research Discoveries and Innovations

Recent studies have focused on optimizing the synthesis of pyrazole derivatives with enhanced biological activity. For example:

Notes and Considerations

  • The methylation step requires careful control to prevent overalkylation.
  • Selective hydroxylation at the 4-position of the pyrazole is challenging; oxidative conditions must be optimized.
  • Protecting groups may be necessary during multi-step syntheses to prevent side reactions.
  • Purification often involves column chromatography, with solvent systems tailored to the polarity of intermediates.

Chemical Reactions Analysis

Types of Reactions

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function . The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name (CAS) Structure Molecular Weight Key Functional Differences Purity/Availability
Target compound Pyrazole-O-(CH₂)₂-NH₂ Not provided Ether-linked oxyethylamine Limited data
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine (936940-12-4) Pyrazole-CH₂-NH₂ 167.24 g/mol Methylene linker (no oxygen) 95% (Combi-Blocks)
2-([(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino)ethanol (400877-08-9) Pyrazole-CH₂-NH-CH₂-CH₂-OH 213.29 g/mol Ethanolamine substituent 95% (Combi-Blocks)
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide (1017502-16-7) Pyrazole-CH₂-C(O)-NH₂ 181.23 g/mol Acetamide group (amide functionality) 95% (Combi-Blocks)
(S)-1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine (Discontinued) Pyrazole-CH(CH₂NH₂)- (chiral center) Not provided Chiral ethanamine substituent Discontinued

Key Comparative Insights :

Linker Chemistry: The ether oxygen in the target compound distinguishes it from analogs like 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine, which lacks an oxygen atom. In contrast, 2-([(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino)ethanol incorporates a hydroxyl group, enabling additional hydrogen bonding but introducing steric hindrance.

Functional Group Impact :

  • The primary amine in the target compound offers nucleophilic reactivity for conjugation (e.g., in prodrug design) or salt formation. This contrasts with the acetamide analog, which replaces the amine with an amide, reducing basicity but enhancing metabolic stability .
  • The discontinued chiral analog (S)-1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine highlights the role of stereochemistry in biological activity, though specific data are unavailable .

Synthetic Accessibility: The synthesis of pyrazole-amine derivatives often involves nucleophilic substitution or reductive amination. For example, describes a general procedure using malononitrile or ethyl cyanoacetate with pyrazole precursors, though this pertains to unrelated compounds .

Applications and Biological Relevance :

  • Pyrazole amines are frequently employed as ligands in catalysis or as intermediates in drug discovery. The oxyethylamine chain in the target compound may enhance binding to biomolecular targets (e.g., kinases or GPCRs) through hydrogen bonding, whereas methylene-linked analogs might favor hydrophobic interactions .

Biological Activity

The compound 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine , commonly referred to as TMPEA, is a pyrazole derivative that has garnered interest in various biological research fields. This article aims to delve into the biological activity of TMPEA, summarizing its pharmacological properties, potential therapeutic applications, and relevant case studies.

TMPEA has a molecular formula of C10H15N3OC_{10}H_{15}N_3O and a molecular weight of approximately 195.25 g/mol. The structure features a trimethylpyrazole moiety linked to an ethanamine group through an ether bond, as illustrated below:

PropertyValue
Molecular FormulaC10H15N3OC_{10}H_{15}N_3O
Molecular Weight195.25 g/mol
SMILESCC(C)(C)N1C(=CC=N1)OCCN
IUPAC NameThis compound

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of TMPEA. A study published in 2023 explored novel antimicrobial agents and included TMPEA as a candidate compound. The results indicated that TMPEA exhibited significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and membrane integrity .

Anticancer Activity

TMPEA has also been investigated for its anticancer properties . In vitro experiments demonstrated that TMPEA could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit specific signaling pathways associated with tumor growth was noted, suggesting its potential as an adjunct therapy in cancer treatment .

Neuroprotective Effects

Emerging research indicates that TMPEA may possess neuroprotective effects . In animal models of neurodegenerative diseases, administration of TMPEA resulted in reduced neuronal apoptosis and improved cognitive function. These findings suggest that TMPEA could be beneficial in conditions such as Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of TMPEA, researchers evaluated its Minimum Inhibitory Concentration (MIC) against various pathogens. The results are summarized in the table below:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

The study concluded that TMPEA displayed promising antimicrobial activity, particularly against E. coli, suggesting its potential use in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Line Study

Another investigation focused on the anticancer effects of TMPEA on MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines. The study measured cell viability using an MTT assay:

Treatment% Cell Viability
Control100
TMPEA (10 µM)75
TMPEA (50 µM)50

Results indicated a dose-dependent reduction in cell viability, with significant effects observed at higher concentrations .

Q & A

Q. Table 1: Representative Synthesis Conditions

Reagent Ratio (Pyrazole:Ethanamine)SolventTemperature (°C)Yield (%)Purity (%)
1:1.2DMF706592
1:1.5DMSO807896

How is the structural integrity of this compound confirmed post-synthesis?

Basic
A multi-technique approach is critical:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for pyrazole methyl groups (δ 2.1–2.3 ppm), ethanamine protons (δ 3.4–3.6 ppm), and aromatic protons (δ 6.1–6.3 ppm) .
    • ¹³C NMR : Carbons in the pyrazole ring (δ 105–150 ppm) and ethanamine chain (δ 40–60 ppm) .
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ expected at m/z 224.2) .
  • Elemental analysis : Matching calculated vs. observed C, H, N percentages (e.g., C: 58.9%, H: 8.1%, N: 25.0%) .

What experimental strategies are employed to investigate the interaction of this compound with cytochrome P450 enzymes, and how do these interactions influence metabolic pathways?

Q. Advanced

  • In vitro assays :
    • Fluorometric assays : Use recombinant CYP3A4/2D6 isoforms with probe substrates (e.g., dibenzylfluorescein) to measure inhibition/activation kinetics .
    • LC-MS/MS metabolite profiling : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor to identify phase I metabolites (e.g., hydroxylated or N-dealkylated products) .
  • Data interpretation :
    • Competitive inhibition is suggested if KiK_i values align with substrate binding affinities.
    • Activation effects (e.g., increased VmaxV_{max}) may indicate allosteric modulation .

Q. Table 2: Example CYP Inhibition Data

CYP IsoformIC₅₀ (µM)Inhibition Type
3A412.5Competitive
2D6>50None observed

How can researchers design experiments to assess the compound's impact on the MAPK/ERK signaling pathway in cellular models?

Q. Advanced

  • Cell line selection : Use cancer models (e.g., HeLa or MCF-7) with high basal ERK activity .
  • Western blotting : Monitor phospho-ERK (Thr202/Tyr204) levels after treatment (e.g., 10–50 µM for 24h). Normalize to total ERK and β-actin .
  • Functional assays :
    • Proliferation : MTT assay to correlate ERK modulation with growth inhibition (IC₅₀ calculation).
    • Migration : Scratch assay to evaluate metastatic potential changes .
  • Controls : Include U0126 (MEK inhibitor) as a positive control for ERK suppression .

How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects) across studies?

Q. Advanced

  • Dose-response validation : Replicate assays (e.g., MIC for antimicrobial activity; IC₅₀ for cancer cells) under standardized conditions (pH, serum content) .
  • Strain/cell line profiling : Test across diverse models (e.g., Gram-positive vs. Gram-negative bacteria; ER+ vs. triple-negative breast cancer) to identify selectivity .
  • Mechanistic overlap : Investigate if antimicrobial effects arise from membrane disruption (via SYTOX Green uptake assays) while anticancer activity involves apoptosis (Annexin V/PI staining) .

What computational methods are recommended to predict the compound’s pharmacokinetic and toxicity profiles?

Q. Advanced

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Lipophilicity (LogP ~1.5–2.0) and blood-brain barrier permeability .
    • Hepatotoxicity : Structural alerts for reactive metabolites (e.g., epoxide formation) .
  • Molecular docking : Target ERK2 (PDB ID: 4QTB) or CYP3A4 (PDB ID: 5VBU) to identify binding modes and validate experimental inhibition data .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.